Lansoprazole N-oxide

Description

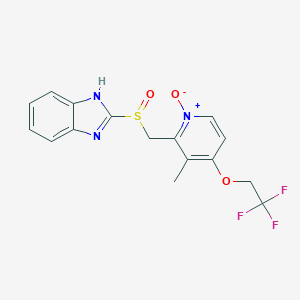

Structure

3D Structure

Properties

IUPAC Name |

2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S/c1-10-13(22(23)7-6-14(10)25-9-16(17,18)19)8-26(24)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGHBYDDJGHGNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213476-12-1 | |

| Record name | Lansoprazole N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213476121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LANSOPRAZOLE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51C3Z1Q9J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lansoprazole N-oxide: An In-depth Technical Guide

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole N-oxide is a prominent impurity and a metabolite of lansoprazole, a widely used proton pump inhibitor. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, analytical characterization, and known biological significance. While it is recognized as a prodrug that is converted in vivo to lansoprazole sulfone, detailed pharmacokinetic and pharmacodynamic data for this compound itself are not extensively reported in publicly available literature.[1][2] This document consolidates the existing knowledge to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Introduction

Lansoprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders. The purity and metabolic profile of lansoprazole are of critical importance for its safety and efficacy. This compound has been identified as a significant process-related impurity and a product of lansoprazole degradation under acidic or basic conditions.[3] Furthermore, it is a known metabolite formed during the oxidative metabolism of lansoprazole. Understanding the properties and behavior of this compound is crucial for quality control during drug manufacturing and for a complete comprehension of lansoprazole's metabolic fate.

Chemical and Physical Properties

This compound is a derivative of lansoprazole where the pyridine nitrogen has been oxidized. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole | [3] |

| Synonyms | Lansoprazole Impurity A, Lansoprazole EP Impurity A | [2] |

| CAS Number | 213476-12-1 | |

| Molecular Formula | C₁₆H₁₄F₃N₃O₃S | |

| Molecular Weight | 385.36 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 164 °C | |

| Solubility | Soluble in DMSO | |

| UV λmax | 279 nm |

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through the oxidation of a suitable precursor. A detailed experimental protocol is provided below, based on established synthetic routes.

Experimental Protocol: Synthesis of this compound

The synthesis involves the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide with 2-mercapto-1H-benzimidazole followed by oxidation.

Step 1: Synthesis of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole

-

Dissolve 2-mercapto-1H-benzimidazole (10.3 g, 68 mmol) in a solution of NaOH (4 g, 100 mmol) in water (50.0 mL).

-

To this solution, add a solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide (16 g, 62 mmol) in acetone (50.0 mL).

-

Stir the reaction mixture for 1 hour until the reaction is complete.

-

Filter the isolated solid, wash it with a 1:1 mixture of water and acetone (20.0 mL).

-

Dry the solid at 40–45 °C to obtain the intermediate product as a white solid.

Step 2: Oxidation to this compound

-

Cool a solution of the intermediate from Step 1 (6.0 g, 16 mmol) in chloroform (30.0 mL) to -10 to -15 °C.

-

Slowly add a solution of m-chloroperbenzoic acid (m-CPBA) (4.0 g, 16 mmol) in chloroform (30.0 mL) over a period of 30 minutes, maintaining the temperature.

-

Pour the reaction mixture into a solution of NaOH (2.0 g, 50 mmol) in water (50.0 mL).

-

Adjust the pH to 8–8.5 using acetic acid.

-

Separate the organic and aqueous layers.

-

Extract the organic layer with an aqueous NaOH solution (1.5 g in 30.0 mL water).

-

Wash the resulting aqueous layer with chloroform (2 x 15.0 mL) to remove any unreacted sulfide intermediate.

-

The aqueous layer contains the this compound product.

Analytical Characterization

A variety of analytical techniques are employed for the identification and quantification of this compound, particularly in the context of purity testing for lansoprazole drug substances.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary methods for separating this compound from lansoprazole and other related impurities.

| Parameter | HPLC Method 1 | UPLC Method 1 |

| Column | Purospher®STAR RP-18 endcapped (5 μm) 150x4.6 mm | Waters Acquity BEH C18 |

| Mobile Phase A | Filtered and degassed mixture of water, acetonitrile, and triethylamine (60:40:1), pH 7.0 with phosphoric acid | pH 7.0 phosphate buffer and methanol (90:10 v/v) |

| Mobile Phase B | - | Methanol and acetonitrile (50:50 v/v) |

| Elution | Isocratic | Gradient |

| Flow Rate | 0.8 mL/min | Not specified |

| Detection | UV at 285 nm | UV at 285 nm |

| Reference(s) | Not specified | Not specified |

Spectroscopic Methods

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for the structural elucidation of this compound.

4.2.1. Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides accurate mass data, confirming the elemental composition. The protonated molecular ion [M+H]⁺ is typically observed.

| Ionization Mode | Observed m/z [M+H]⁺ | Calculated Formula | Reference(s) |

| Electrospray Ionization (ESI) | 386.0781 | C₁₆H₁₅F₃N₃O₃S⁺ | Not specified |

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Significance and Metabolism

Role as a Prodrug and Metabolite

This compound is described as a prodrug that is converted in vivo to lansoprazole sulfone. It is also a metabolite of lansoprazole, formed through oxidative processes in the liver. The metabolism of the parent drug, lansoprazole, is primarily mediated by the cytochrome P450 (CYP) enzyme system.

-

CYP3A4: This is the major enzyme responsible for the formation of lansoprazole sulfone from lansoprazole. It is plausible that CYP3A4 is also involved in the metabolism of this compound to lansoprazole sulfone N-oxide.

-

CYP2C19: This enzyme is primarily involved in the 5-hydroxylation of lansoprazole.

The in vivo conversion of this compound to lansoprazole sulfone suggests that it may contribute to the overall pharmacological effect of lansoprazole, although the extent of this contribution is not well-quantified.

Pharmacokinetics and Pharmacodynamics

There is a notable lack of specific, quantitative pharmacokinetic data (e.g., half-life, bioavailability, Cmax) and pharmacodynamic data (e.g., IC50 for H⁺/K⁺-ATPase inhibition) for this compound in the public domain. The majority of available studies focus on the parent compound, lansoprazole.

Signaling Pathways

Direct evidence of signaling pathways modulated by this compound is not available. However, the parent compound, lansoprazole, has been shown to have effects beyond proton pump inhibition, including anti-inflammatory and antioxidant activities. These effects may be linked to pathways such as the Nrf2-mediated antioxidant response. Whether this compound shares these activities is currently unknown.

Conclusion

This compound is an important molecule in the context of the pharmaceutical chemistry of lansoprazole. As a key impurity and a metabolite, its synthesis and characterization are well-documented, with robust analytical methods available for its detection and quantification. While its role as a prodrug for lansoprazole sulfone is established, a significant gap exists in the literature regarding its specific pharmacokinetic and pharmacodynamic profile. Further research is warranted to fully elucidate the biological activity and in vivo behavior of this compound to build a more complete understanding of the overall pharmacology of lansoprazole.

References

An In-Depth Technical Guide to Lansoprazole N-oxide: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole N-oxide is a prominent metabolite and a known impurity in the bulk synthesis of Lansoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1] Understanding the chemical structure, physicochemical properties, and synthesis of this compound is crucial for drug development, quality control, and metabolic studies. This technical guide provides a comprehensive overview of this compound, including its detailed chemical properties, a step-by-step synthesis protocol, and an illustrative diagram of its place within the metabolic pathway of Lansoprazole.

Chemical Structure and Properties

This compound is characterized by the addition of an oxygen atom to the pyridine nitrogen of the Lansoprazole molecule. This modification significantly influences its chemical and physical properties.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyl]sulfinyl]-1H-benzimidazole[2] |

| CAS Number | 213476-12-1[2] |

| Molecular Formula | C₁₆H₁₄F₃N₃O₃S[2] |

| SMILES | CC1=C(C=C--INVALID-LINK--[O-])OCC(F)(F)F[2] |

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 385.36 g/mol | |

| Melting Point | 164 °C | Biosynth |

| Solubility | Soluble in DMSO | |

| Appearance | White to off-white solid | |

| λmax | 279 nm |

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, a known impurity in the bulk preparation of Lansoprazole.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole

-

m-Chloroperbenzoic acid (m-CPBA)

-

Chloroform

-

Sodium hydroxide (NaOH)

-

Acetic acid

Procedure:

-

Dissolution: Dissolve 6.0 g (16 mmol) of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole in 30.0 mL of chloroform. Cool the solution to a temperature between -10 to -15 °C.

-

Oxidation: Prepare a solution of 4.0 g (16 mmol) of m-CPBA in 30.0 mL of chloroform. Add this solution slowly to the cooled benzimidazole solution over a period of 30 minutes, maintaining the temperature at -10 to -15 °C.

-

Quenching and pH Adjustment: Pour the reaction mixture into a solution of 2.0 g (50 mmol) of NaOH in 50.0 mL of water. Adjust the pH of the resulting mixture to 8-8.5 using acetic acid.

-

Extraction and Purification: Separate the organic and aqueous layers. Extract the organic layer with an aqueous solution of NaOH (1.5 g in 30.0 mL of water). Wash the resulting aqueous layer with chloroform (2 x 15.0 mL) to remove any unreacted sulfide starting material.

-

Isolation: The aqueous layer containing the sodium salt of this compound can be further processed to isolate the final product, typically by acidification to precipitate the N-oxide followed by filtration and drying.

Metabolic Pathway of Lansoprazole

Lansoprazole is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C19 and CYP3A4 playing major roles. The main metabolic pathways are 5-hydroxylation and sulfoxidation. The formation of this compound represents another metabolic route, involving the N-oxidation of the pyridine ring. While the specific enzymes catalyzing this N-oxidation are not definitively identified in the provided literature, Flavin-containing monooxygenases (FMOs) and Cytochrome P450s are known to catalyze such reactions.

Analytical Characterization

The characterization and quantification of this compound, particularly as an impurity in bulk Lansoprazole, are essential for quality control. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose. A typical method involves using a C18 column with a gradient mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile, with UV detection at approximately 285 nm.

Conclusion

This technical guide provides a detailed overview of this compound, a key metabolite and impurity of Lansoprazole. The provided information on its chemical structure, physicochemical properties, a detailed synthesis protocol, and its position in the metabolic pathway of Lansoprazole serves as a valuable resource for professionals in pharmaceutical research and development. A thorough understanding of this compound is critical for ensuring the quality, safety, and efficacy of Lansoprazole-containing drug products.

References

Synthesis of Lansoprazole N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lansoprazole N-oxide is a known impurity and metabolite of Lansoprazole, a widely used proton pump inhibitor. Its synthesis is of significant interest for reference standard preparation, impurity profiling, and metabolic studies in drug development. This technical guide provides an in-depth overview of a key synthetic pathway to this compound, complete with detailed experimental protocols, quantitative data, and a workflow visualization.

Core Synthesis Pathway

The primary route for the synthesis of this compound involves a two-step process starting from 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide. This intermediate is first condensed with 2-mercapto-1H-benzimidazole to form the sulfide intermediate, which is then oxidized to the final N-oxide product.

Step 1: Synthesis of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole (Sulfide Intermediate)

The first step involves a nucleophilic substitution reaction where the thiol group of 2-mercapto-1H-benzimidazole attacks the electrophilic carbon of the chloromethyl group on the pyridine N-oxide derivative. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to deprotonate the thiol and facilitate the reaction.

Step 2: Oxidation to this compound

The sulfide intermediate is then selectively oxidized to the corresponding sulfoxide, this compound. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is carefully controlled, typically at low temperatures, to prevent over-oxidation to the sulfone byproduct.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole | C₁₆H₁₄F₃N₃O₂S | 369.36 | Not Reported | 168-170 |

| This compound | C₁₆H₁₄F₃N₃O₃S | 385.36 | 78 | 178-180 |

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis steps.

Protocol 1: Synthesis of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole

-

Reaction Setup: To a solution of 2-mercapto-1H-benzimidazole (10.3 g, 68 mmol) in water (50.0 mL) and sodium hydroxide (4 g, 100 mmol), add a solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide (16 g, 62 mmol) in acetone (50.0 mL).

-

Reaction Execution: Stir the resulting mixture for 1 hour until the reaction is complete.

-

Work-up and Purification: Isolate the precipitated solid by filtration. Wash the solid with a 1:1 mixture of water and acetone (20.0 mL). Dry the product at 40–45 °C to obtain a white solid.[1]

Protocol 2: Synthesis of this compound

-

Reaction Setup: To a cooled solution of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole (6.0 g, 16 mmol) in chloroform (30.0 mL), slowly add a solution of m-CPBA (4.0 g, 16 mmol) in chloroform (30.0 mL) at -10 to -15 °C over a period of 30 minutes.[1]

-

Reaction Quenching and Extraction: Pour the reaction mixture into a solution of sodium hydroxide (2.0 g, 50 mmol) in water (50.0 mL). Adjust the pH to 8–8.5 using acetic acid. Separate the organic and aqueous layers.

-

Aqueous Wash: Extract the organic layer with an aqueous sodium hydroxide solution (1.5 g in 30.0 mL of water). Wash the resulting aqueous layer with chloroform (2 x 15.0 mL) to remove any unreacted sulfide intermediate.

-

Precipitation and Isolation: Neutralize the aqueous layer with acetic acid to precipitate the crude product. Filter the solid, wash it with water, and then recrystallize from a 1:1 mixture of methanol and water to yield this compound as a white solid.[1]

Visualization of the Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a comprehensive overview of a reliable synthetic pathway to this compound. The detailed protocols and quantitative data should serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

References

Lansoprazole N-oxide: A Technical Examination of its Role as a Putative Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole, a proton pump inhibitor widely used in the management of acid-related gastrointestinal disorders, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The principal metabolites, 5-hydroxylansoprazole and lansoprazole sulfone, have been well-characterized and are central to the drug's pharmacokinetic profile. This technical guide delves into the current understanding of lansoprazole N-oxide, a compound often associated with lansoprazole. While frequently identified as a process-related impurity during synthesis or as a degradation product under stress conditions, its role as a true in vivo metabolite in humans remains a subject of scientific scrutiny. This document provides a comprehensive overview of the synthesis, analytical detection, and the known metabolic pathways of lansoprazole, offering a detailed perspective on the current standing of this compound in the context of lansoprazole's biotransformation.

Introduction to Lansoprazole Metabolism

Lansoprazole is primarily metabolized in the liver by CYP2C19 and CYP3A4.[1][2] The major metabolic pathways are hydroxylation and sulfoxidation.[1][2] CYP2C19 is the key enzyme responsible for the formation of 5-hydroxylansoprazole, while CYP3A4 predominantly catalyzes the formation of lansoprazole sulfone.[3] These metabolites are pharmacologically less active than the parent compound and are further conjugated and excreted. The genetic polymorphism of CYP2C19 can significantly influence the pharmacokinetics of lansoprazole, leading to inter-individual variations in drug clearance.

This compound: Metabolite, Impurity, or Degradation Product?

This compound is a compound that has been identified in relation to lansoprazole. However, its classification as a metabolite is not well-established in the scientific literature. It is more commonly characterized as:

-

A process-related impurity: Studies have reported the observation of this compound during the bulk synthesis of lansoprazole.

-

A degradation product: Forced degradation studies, which are conducted to assess the stability of a drug substance, have shown that lansoprazole can degrade to form this compound under oxidative stress conditions.

-

A potential prodrug: One source has suggested that this compound may act as a prodrug that is converted to lansoprazole sulfone in vivo, although this has not been widely substantiated by other studies.

Currently, there is a lack of definitive in vivo studies in humans that confirm the formation of this compound as a significant metabolite following the administration of lansoprazole.

Synthesis of this compound

The synthesis of this compound has been described in the context of its preparation as an impurity standard. A common method involves the oxidation of the pyridine nitrogen of lansoprazole.

Synthetic Protocol

A general synthetic protocol for this compound involves the controlled oxidation of lansoprazole.

Reaction:

Lansoprazole + Oxidizing Agent → this compound

Reagents and Conditions:

-

Starting Material: Lansoprazole

-

Oxidizing Agent: A suitable oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA).

-

Solvent: A suitable organic solvent, for example, chloroform.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature to prevent over-oxidation to other byproducts like lansoprazole sulfone N-oxide.

Work-up and Purification:

Following the reaction, the mixture is typically washed to remove excess oxidizing agent and byproducts. The crude product can then be purified using techniques such as column chromatography or recrystallization to yield pure this compound.

Experimental Protocols for Detection and Analysis

The detection and quantification of lansoprazole and its related compounds, including potential minor metabolites or degradation products like this compound, are primarily achieved through advanced analytical techniques.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions.

Protocol for Oxidative Degradation:

-

Sample Preparation: Prepare a solution of lansoprazole in a suitable solvent (e.g., acetonitrile-water mixture).

-

Stress Condition: Add a solution of hydrogen peroxide (e.g., 3% to 30%) to the lansoprazole solution.

-

Incubation: Incubate the mixture at room temperature or a slightly elevated temperature for a defined period.

-

Sample Analysis: At various time points, withdraw aliquots of the stressed sample, neutralize if necessary, and analyze using a stability-indicating analytical method like UPLC-MS/MS.

Analytical Method: UPLC-MS/MS for Quantification

A highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method can be developed and validated for the simultaneous determination of lansoprazole and its known metabolites, and can be adapted to include this compound.

Instrumentation:

-

UPLC System: A system capable of high-pressure gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 1.7 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Lansoprazole: e.g., m/z 370.1 → 252.1

-

5-Hydroxylansoprazole: e.g., m/z 386.1 → 268.1

-

Lansoprazole Sulfone: e.g., m/z 386.1 → 138.0

-

This compound: The specific transition would need to be determined using a reference standard, but would be based on its molecular weight of 385.36 g/mol .

-

Sample Preparation from Biological Matrix (e.g., Plasma):

-

Protein Precipitation: To a plasma sample, add a precipitating agent like acetonitrile, vortex, and centrifuge to pellet the proteins.

-

Liquid-Liquid Extraction (LLE): An alternative method where the analyte is extracted from the aqueous plasma into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid support and then eluted.

-

Reconstitution: The dried extract is reconstituted in the mobile phase before injection into the UPLC-MS/MS system.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Lansoprazole and its Major Metabolites in Healthy Chinese Male Volunteers (Single 30 mg Oral Dose)

| Parameter | Lansoprazole | 5'-Hydroxy Lansoprazole | Lansoprazole Sulfone |

| Cmax (ng/mL) | 1047 (344) | 111.2 (41.8) | 66.6 (52.9) |

| Tmax (h) | 2.0 (0.7) | 2.1 (0.8) | 1.9 (0.8) |

| AUC0-24 (ng·h/mL) | 3388 (1484) | 317.0 (81.2) | 231.9 (241.7) |

| t½ (h) | 2.24 (1.43) | 2.31 (1.18) | 2.52 (1.54) |

| Data are presented as mean (SD). |

Visualizations

Metabolic Pathways of Lansoprazole

The following diagram illustrates the primary metabolic pathways of lansoprazole.

Caption: Primary metabolic pathways of lansoprazole.

Experimental Workflow for Analytical Detection

This diagram outlines a typical workflow for the analysis of lansoprazole and its related compounds in a biological matrix.

Caption: UPLC-MS/MS analytical workflow.

Conclusion

The available scientific evidence strongly indicates that this compound is primarily an impurity formed during the synthesis of lansoprazole or a degradation product resulting from oxidative stress. While the possibility of its formation as a minor in vivo metabolite cannot be entirely excluded without further dedicated investigation, it is not considered a significant contributor to the overall metabolism and pharmacokinetics of lansoprazole in humans. The major metabolic pathways leading to the formation of 5-hydroxylansoprazole and lansoprazole sulfone are well-established and account for the majority of lansoprazole's biotransformation. For researchers and professionals in drug development, the focus should remain on the well-documented major metabolites when assessing the pharmacokinetic and pharmacodynamic properties of lansoprazole. The presence of this compound in a drug product should be monitored and controlled as a process-related impurity. Further studies would be required to definitively elucidate any potential, albeit likely minor, role of this compound as a true metabolite.

References

An In-depth Technical Guide to the Pharmacological Activity of Lansoprazole N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole N-oxide is recognized primarily as a prodrug, impurity, and degradation product of the widely used proton pump inhibitor (PPI), lansoprazole.[1][2][3][4] This technical guide provides a comprehensive examination of the pharmacological activity of this compound, with a significant focus on its in vivo conversion to lansoprazole sulfone and the subsequent biological effects of this major metabolite. While direct pharmacological data on this compound is scarce, this document synthesizes available information on its metabolic fate and the activities of its metabolites to provide a thorough understanding for research and drug development professionals. This guide includes detailed experimental protocols for assessing the activity of PPIs and their metabolites, quantitative data where available, and visual diagrams of relevant pathways and workflows.

Introduction

Lansoprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders, exerting its effect through the irreversible inhibition of the gastric H+/K+-ATPase (proton pump).[5] this compound is a closely related compound, identified as a potential impurity in bulk lansoprazole preparations and a product of its degradation. Crucially, it is also described as a prodrug that undergoes in vivo conversion to lansoprazole sulfone. Understanding the pharmacological profile of this compound and its metabolites is therefore essential for a complete picture of lansoprazole's activity and for the quality control of the parent drug.

Metabolism of Lansoprazole and the Role of this compound

Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. The major metabolic pathways are hydroxylation to 5-hydroxylansoprazole and oxidation to lansoprazole sulfone. This compound is an intermediate that is converted in vivo to lansoprazole sulfone.

The metabolic conversion of lansoprazole and the role of the N-oxide can be visualized as a multi-step process.

Pharmacological Activity

This compound

Lansoprazole Sulfone: The Major Metabolite

There is conflicting information regarding the antisecretory activity of lansoprazole sulfone. While some commercial suppliers describe it as an active H+/K+-ATPase inhibitor, official drug labeling and pharmacokinetic studies consistently report that lansoprazole sulfone has very little or no antisecretory activity.

Other Potential Activities

Lansoprazole, the parent compound, is known to possess anti-inflammatory and antioxidant properties independent of its proton pump inhibitory effects. These effects are mediated through pathways such as the induction of heme oxygenase-1 (HO-1) and the Nrf2/ARE pathway. At present, there is a lack of studies investigating whether this compound or lansoprazole sulfone contribute to these non-antisecretory activities.

Quantitative Data

Due to the focus on lansoprazole as the active moiety, quantitative pharmacological data for this compound is not available. For its metabolite, lansoprazole sulfone, pharmacokinetic data has been reported in humans.

Table 1: Pharmacokinetic Parameters of Lansoprazole and its Metabolites in Healthy Chinese Male Subjects (Single 30 mg Oral Dose)

| Compound | Cmax (ng/mL) | Tmax (hours) | t½z (hours) | AUC0-24 (ng·h/mL) |

| Lansoprazole | 1047 (± 344) | 2.0 (± 0.7) | 2.24 (± 1.43) | 3388 (± 1484) |

| 5-Hydroxylansoprazole | 111.2 (± 41.8) | 2.1 (± 0.8) | 2.31 (± 1.18) | 317.0 (± 81.2) |

| Lansoprazole Sulfone | 66.6 (± 52.9) | 1.9 (± 0.8) | 2.52 (± 1.54) | 231.9 (± 241.7) |

Data are presented as mean (± SD).

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of proton pump inhibitors and their metabolites.

In Vitro H+/K+-ATPase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the proton pump.

Objective: To quantify the inhibition of H+/K+-ATPase activity by measuring the release of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

-

H+/K+-ATPase enriched gastric microsomes (prepared from sources like hog or rabbit stomachs)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

-

ATP solution

-

MgCl₂ solution

-

KCl solution

-

Test compounds (this compound, Lansoprazole sulfone, Lansoprazole) dissolved in a suitable solvent (e.g., DMSO)

-

Malachite Green reagent for phosphate detection

-

Phosphate standard solution

Procedure:

-

Enzyme Preparation: Isolate H+/K+-ATPase enriched microsomes from gastric mucosa through a series of homogenization and differential centrifugation steps.

-

Assay Reaction:

-

In a 96-well plate, add the assay buffer, MgCl₂, and the test compound at various concentrations.

-

Add the H+/K+-ATPase enriched microsomes and pre-incubate.

-

Initiate the reaction by adding ATP and KCl.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Phosphate Detection:

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at a wavelength of ~620-650 nm.

-

-

Data Analysis:

-

Generate a standard curve using the phosphate standard.

-

Calculate the amount of Pi released in each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

HPLC Method for Quantification in Plasma

This method is used for pharmacokinetic studies to determine the concentration of the parent drug and its metabolites over time.

Objective: To simultaneously quantify lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in plasma samples.

Procedure:

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., omeprazole).

-

Perform a liquid-liquid extraction using an organic solvent mixture (e.g., diethyl ether-dichloromethane).

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution mode.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 285 nm.

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Determine the concentrations of the analytes in the plasma samples by comparing their peak areas to the calibration curve.

-

Conclusion

This compound's primary pharmacological significance lies in its role as a prodrug that is converted to lansoprazole sulfone. Based on the available evidence from reliable sources, lansoprazole sulfone possesses minimal to no direct inhibitory activity on the gastric H+/K+-ATPase. Therefore, the contribution of this compound to the primary antisecretory effect of lansoprazole is likely negligible.

Future research should focus on definitively quantifying the H+/K+-ATPase inhibitory activity, if any, of highly purified lansoprazole sulfone to resolve the existing conflicting reports. Furthermore, investigating the potential anti-inflammatory and antioxidant properties of both this compound and lansoprazole sulfone would provide a more complete understanding of their pharmacological profiles and their potential contribution to the pleiotropic effects of lansoprazole. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

- 1. Gastric antisecretory activity of lansoprazole in different experimental models: comparison with omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Potential Anti-inflammatory Effects of Proton Pump Inhibitors: A Review and Discussion of the Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

Lansoprazole N-oxide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Lansoprazole N-oxide, a significant impurity and potential metabolite of the proton pump inhibitor, Lansoprazole. This document outlines its chemical identity, synthesis, analytical characterization, and biological relevance, presenting key data in a structured format for scientific and research applications.

Core Chemical and Physical Data

This compound, identified as a degradation product of Lansoprazole under acidic or basic stress conditions, possesses the following key identifiers and properties[1].

| Parameter | Value | Reference |

| CAS Number | 213476-12-1 | [1] |

| Molecular Formula | C16H14F3N3O3S | [1] |

| Molecular Weight | 385.4 g/mol | [1] |

| IUPAC Name | 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole | |

| Synonyms | Lansoprazole EP Impurity A |

Synthesis and Characterization

This compound is synthesized through the oxidation of its thioether precursor. The process and subsequent characterization involve precise analytical techniques to ensure purity and structural confirmation.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a published synthetic method[2].

-

Starting Material: 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole.

-

Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA).

-

Procedure:

-

Dissolve the starting material in a suitable solvent such as chloroform.

-

Cool the solution to a reduced temperature to control the reaction rate.

-

Slowly add a solution of m-CPBA in the same solvent to the reaction mixture.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or HPLC).

-

Upon completion, quench any excess oxidizing agent.

-

Purify the product using column chromatography or recrystallization to obtain this compound.

-

Analytical Characterization

The structural confirmation and purity of this compound are typically determined using a combination of the following spectroscopic and chromatographic methods:

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are employed to determine the purity of this compound and to quantify its presence in drug formulations. A typical method would utilize a C18 column with a gradient elution of a buffered mobile phase and an organic solvent, with UV detection at an appropriate wavelength.

-

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): These methods are used to confirm the molecular weight and elemental composition of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed molecular structure of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

Biological Significance and Metabolic Pathway

This compound is not merely an impurity; it is also considered a prodrug that undergoes in vivo conversion to Lansoprazole sulfone. The metabolism of Lansoprazole and its derivatives primarily occurs in the liver, mediated by cytochrome P450 enzymes.

Metabolic Conversion Pathway

The metabolic transformation of Lansoprazole involves key oxidative enzymes. The pathway illustrates the conversion of Lansoprazole to its major metabolites, including the sulfone derivative. This compound is hypothesized to enter this pathway, leading to the formation of Lansoprazole sulfone.

Caption: Metabolic pathway of Lansoprazole.

Experimental Workflow for In Vivo Conversion Analysis

To investigate the conversion of this compound to Lansoprazole sulfone, a typical experimental workflow would be as follows:

Caption: Workflow for in vivo conversion study. Caption: Workflow for in vivo conversion study.

References

Understanding Lansoprazole N-oxide as a Prodrug: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole, a widely used proton pump inhibitor, is effective in the treatment of acid-related gastrointestinal disorders. Its activity is dependent on its conversion to active metabolites. Lansoprazole N-oxide has been identified as a prodrug of lansoprazole, which undergoes in vivo biotransformation to form active metabolites, including lansoprazole sulfone. This technical guide provides an in-depth overview of this compound, focusing on its mechanism as a prodrug, metabolic pathways, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of proton pump inhibitors and prodrug strategies.

Introduction

Lansoprazole is a benzimidazole derivative that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. The parent drug itself is a prodrug that requires activation in the acidic environment of the parietal cell canaliculus. This compound is a related compound, identified both as a potential impurity in the synthesis of lansoprazole and as a prodrug that is converted in vivo to lansoprazole sulfone.[1] Understanding the biotransformation of this compound is crucial for a complete comprehension of the overall pharmacological profile of lansoprazole and its derivatives.

The Prodrug Concept and this compound

A prodrug is an inactive or less active compound that is metabolized in vivo into a pharmacologically active drug. The prodrug strategy is often employed to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), or to enhance site-specific delivery. In the case of this compound, the N-oxidation of the pyridine ring renders the molecule inactive until it is metabolically reduced to form active species.

Proposed Biotransformation Pathway

The primary biotransformation of this compound is believed to be a reduction of the N-oxide to form lansoprazole, which is then further metabolized. A key active metabolite in the lansoprazole pathway is lansoprazole sulfone. While the precise enzymatic pathways for the reduction of this compound have not been definitively elucidated in the available literature, it is hypothesized that cytochrome P450 (CYP) enzymes and/or other reductases in the liver are responsible for this conversion. The general metabolic cascade is proposed as follows:

References

A Technical Guide to the Physical Characteristics of Lansoprazole N-oxide Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core physical characteristics of Lansoprazole N-oxide powder, a known impurity and metabolite of the proton pump inhibitor Lansoprazole.[1][2][3] The information herein is intended to support research, development, and quality control activities by providing key data and standardized experimental methodologies.

Physicochemical and Spectroscopic Data

This compound is the N-oxide derivative of Lansoprazole, formed during synthesis or as a degradation product.[1][4] Its physical properties are crucial for its identification, purification, and for understanding its behavior in pharmaceutical formulations.

General Properties

The fundamental physical and chemical identifiers for this compound powder are summarized below.

| Property | Data | Reference |

| IUPAC Name | 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole | |

| Synonyms | Lansoprazole EP Impurity A, this compound | |

| CAS Number | 213476-12-1 | |

| Molecular Formula | C₁₆H₁₄F₃N₃O₃S | |

| Molecular Weight | 385.36 g/mol | |

| Appearance | White to off-white powder/solid |

Thermal and Solubility Characteristics

Thermal behavior and solubility are critical parameters that influence the stability, bioavailability, and formulation strategy of a drug substance.

| Property | Data | Reference |

| Melting Point | 163-165 °C (with decomposition) | |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) and Methanol. Limited solubility in water. | |

| Storage Conditions | Recommended storage varies; common conditions include 2-8°C or -20°C. |

Core Experimental Protocols

The characterization of this compound powder relies on several key analytical techniques. The following sections detail the standard methodologies for these experiments.

X-ray Powder Diffraction (XRPD) for Crystallinity and Polymorphism

XRPD is a primary technique used to investigate the solid-state nature of a pharmaceutical powder. It can differentiate between crystalline and amorphous materials and identify different polymorphic forms, as each crystalline structure produces a unique diffraction pattern or "fingerprint".

Methodology:

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder to ensure a flat, uniform surface. Care is taken to minimize preferred orientation of the crystallites.

-

Instrumentation: A powder diffractometer equipped with a copper X-ray source (CuKα radiation, λ ≈ 1.5418 Å) is typically used.

-

Data Collection: The sample is scanned over a defined angular range, for example, from 5° to 40° in 2θ (two-theta).

-

Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. Sharp peaks indicate a crystalline structure, while a broad halo suggests an amorphous form. The peak positions and relative intensities are used to identify the specific crystalline form.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is essential for determining the melting point, identifying polymorphic transitions, and assessing purity.

Methodology:

-

Sample Preparation: A few milligrams (typically 2-5 mg) of the powder are accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

-

Instrumentation: The measurement is performed using a calibrated DSC instrument. An empty, sealed aluminum pan is used as a reference.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, such as heating from ambient temperature to above the melting point at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Analysis: The difference in heat flow between the sample and the reference is plotted against temperature. An endothermic peak corresponds to melting, with the onset temperature of the peak typically reported as the melting point.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for evaluating thermal stability and quantifying the presence of volatile components such as water or residual solvents.

Methodology:

-

Sample Preparation: A sample of the powder (typically 5-10 mg) is placed into a tared TGA pan.

-

Instrumentation: The analysis is conducted using a TGA instrument, which consists of a precision balance and a furnace.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range under a controlled atmosphere (e.g., nitrogen).

-

Analysis: The mass of the sample is recorded continuously as the temperature increases. The resulting TGA curve plots percent weight loss against temperature. Significant weight loss events correspond to the loss of volatiles or thermal decomposition.

Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound, a critical parameter for predicting its oral bioavailability.

Methodology:

-

Preparation: An excess amount of this compound powder is added to a known volume of a specific solvent (e.g., purified water, buffer at a specific pH) in a sealed flask. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: The flask is agitated in a constant temperature environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully separated from the undissolved solid, typically by filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).

-

Analysis: The concentration of the dissolved this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physical characterization of a pharmaceutical powder like this compound.

Caption: Workflow for the physical characterization of this compound powder.

References

Lansoprazole N-oxide Impurity: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, significance, and analysis of Lansoprazole N-oxide, a known impurity of the proton pump inhibitor (PPI) Lansoprazole. Understanding the profile of this and other impurities is critical for ensuring the quality, safety, and efficacy of the final drug product.

Introduction to Lansoprazole and its N-oxide Impurity

Lansoprazole is a widely prescribed PPI used for the treatment of acid-related gastrointestinal disorders such as gastric and duodenal ulcers, and gastroesophageal reflux disease (GERD).[1][2] It functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby reducing stomach acid secretion.[3]

This compound is identified as a process-related impurity and a degradation product of Lansoprazole. Its presence in the active pharmaceutical ingredient (API) is subject to strict regulatory control under guidelines from bodies like the International Council for Harmonisation (ICH), which mandate the identification and characterization of impurities exceeding certain thresholds.

Chemical Structure:

-

Lansoprazole: 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole

-

This compound: 2-[(RS)-[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulfinyl]-1H-benzimidazole

Discovery and Synthesis of this compound

This compound has been identified as an impurity formed during the bulk synthesis of Lansoprazole. It can also be formed through the degradation of Lansoprazole under certain stress conditions.

The synthesis of this compound is crucial for its use as a reference standard in analytical method development and validation. A general synthetic route involves the oxidation of a precursor molecule.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, a simplified representation of which is provided below.

References

Lansoprazole N-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lansoprazole N-oxide, a significant impurity and metabolite of the proton pump inhibitor, Lansoprazole. This document details its chemical identity, physicochemical properties, and provides comprehensive experimental protocols for its synthesis and analytical determination.

Chemical Identity and Nomenclature

This compound is a pyridine N-oxide derivative of Lansoprazole. Its chemical names and identifiers are crucial for accurate documentation and research.

-

IUPAC Name: 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole[1]

-

Chemical Names:

-

Common Synonyms:

-

Lansoprazole Impurity A[1]

-

Lansoprazole EP Impurity A

-

Lansoprazole USP Related Compound B

-

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 213476-12-1 | |

| Molecular Formula | C₁₆H₁₄F₃N₃O₃S | |

| Molecular Weight | 385.36 g/mol | |

| Appearance | White to Off-White Solid | |

| Melting Point | 163-165 °C (decomposes) | |

| Solubility | Soluble in DMSO and Methanol |

Synthesis of this compound

This compound is often formed as an impurity during the synthesis of Lansoprazole. The following is a detailed experimental protocol for its synthesis, primarily for use as a reference standard.

Synthesis Pathway

Experimental Protocol

Materials:

-

2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

2-mercaptobenzimidazole

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Ethyl acetate

-

Water (H₂O)

-

Acetic acid

Step 1: Synthesis of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide

-

Dissolve 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in an aqueous solution of sodium hydroxide at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane.

-

To the organic extract, add a solution of m-CPBA in the same solvent dropwise at 0-5 °C.

-

Stir the reaction mixture at this temperature for 2-3 hours.

-

Wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize excess acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oxide intermediate.

Step 2: Synthesis of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole

-

Dissolve the crude N-oxide intermediate from Step 1 and 2-mercaptobenzimidazole in methanol.

-

Add an aqueous solution of sodium hydroxide to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with acetic acid.

-

Filter the precipitated solid, wash with water, and dry to obtain the sulfide intermediate.

Step 3: Synthesis of this compound

-

Suspend the sulfide intermediate from Step 2 in chloroform.

-

Cool the suspension to -10 to -5 °C in an ice-salt bath.

-

Slowly add a solution of m-CPBA in chloroform to the cooled suspension over a period of 30 minutes.

-

Maintain the reaction temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with aqueous sodium bicarbonate solution, and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Analytical Determination of this compound

A validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is essential for the accurate quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Workflow

UPLC Method Protocol

Instrumentation:

-

UPLC system equipped with a photodiode array (PDA) detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.01 M Phosphate buffer (pH adjusted to 7.0 with phosphoric acid).

-

Mobile Phase B: Acetonitrile and Methanol (50:50, v/v).

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 20 2.0 40 5.0 60 7.0 80 8.0 20 | 10.0 | 20 |

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 285 nm.

-

Injection Volume: 2 µL.

Preparation of Solutions:

-

Diluent: A mixture of water and acetonitrile (50:50, v/v).

-

Standard Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 1 µg/mL.

-

Sample Solution (Lansoprazole): Accurately weigh and dissolve the Lansoprazole bulk drug or an amount of powdered capsules equivalent to 10 mg of Lansoprazole in the diluent in a 10 mL volumetric flask. Sonicate for 10 minutes and dilute to volume with the diluent. Filter the solution through a 0.22 µm syringe filter before injection.

Procedure:

-

Equilibrate the UPLC system with the mobile phase for at least 30 minutes.

-

Inject the diluent as a blank to ensure a clean baseline.

-

Inject the standard solution in six replicates to check for system suitability (e.g., %RSD of peak area < 2.0%).

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the amount of this compound in the sample using the external standard method based on the peak areas.

This technical guide provides a comprehensive overview and practical protocols for researchers and professionals working with Lansoprazole and its related substances. The detailed methodologies for synthesis and analysis will aid in the accurate identification, quantification, and control of this compound in drug development and quality control processes.

References

- 1. WO2008087665A2 - Process for preparation of lansoprazole - Google Patents [patents.google.com]

- 2. WO2007138468A2 - Processes for the preparation of lansoprazole - Google Patents [patents.google.com]

- 3. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROCESS FOR PREPARING LANSOPRAZOLE - Patent 1838314 [data.epo.org]

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of Lansoprazole N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole N-oxide is a prominent impurity and a metabolite of Lansoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2][3] Its identification and characterization are crucial for quality control in the manufacturing of Lansoprazole and for understanding its metabolic fate.[4] These application notes provide detailed protocols for the synthesis and characterization of this compound, intended to aid researchers in drug discovery and development.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Name | 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole | [2] |

| CAS Number | 213476-12-1 | |

| Molecular Formula | C₁₆H₁₄F₃N₃O₃S | |

| Molecular Weight | 385.36 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 164 °C | |

| Purity (Typical) | ≥95% (HPLC) | |

| Solubility | Soluble in DMSO and Methanol | |

| Storage | -20°C | |

| ¹H NMR (DMSO-d₆, δ ppm) | 13.68 (br, NH), 8.34 (d, J=7.2 Hz, 1H), 7.66 (m, 2H), 7.32 (m, 2H), 7.27 (d, J=7.2 Hz, 1H), 4.92 (m, 4H), 2.05 (s, 3H) | |

| IR (KBr, cm⁻¹) | 3436 (O-H), 3066 (Ar-H), 1615 (C=N), 1585, 1470 (Ar C=C), 1255 (aryl-alkyl ether), 1174 (C-N), 1155 (C-F), 1069 (S=O) | |

| Mass Spectrum (EI) | Protonated molecular ion at m/z 402.0, Sodium adduct at m/z 424.1 | |

| UV λₘₐₓ | 279 nm |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide with 2-mercapto-1H-benzimidazole.

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis

-

Preparation of Reactant Solution: Dissolve 2-mercapto-1H-benzimidazole (10.3 g, 68 mmol) in a solution of NaOH (4 g, 100 mmol) in 50.0 mL of water.

-

Addition of Second Reactant: To the solution from step 1, add a solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide (16 g, 62 mmol) in 50.0 mL of acetone.

-

Reaction: Stir the resulting mixture for 1 hour to allow the reaction to complete.

-

Isolation of Product: Filter the isolated solid product.

-

Washing: Wash the filtered solid with a 1:1 mixture of water and acetone (20.0 mL).

-

Drying: Dry the purified solid at 40-45°C to obtain this compound as a white solid.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following workflow outlines the key analytical techniques to be employed.

Caption: Workflow for the characterization of this compound.

Experimental Protocols: Characterization

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Mobile Phase: Prepare a suitable mobile phase, for example, a gradient mixture of acetonitrile and a phosphate buffer.

-

Column: Use a C18 reverse-phase column.

-

Detection: Set the UV detector to a wavelength of 279 nm.

-

Sample Preparation: Dissolve an accurately weighed quantity of the synthesized this compound in methanol and dilute to a suitable concentration.

-

Injection: Inject the sample solution into the chromatograph.

-

Analysis: Determine the purity of the sample by calculating the area percentage of the this compound peak relative to all other peaks. A purity of >95% is generally expected for the synthesized impurity standard.

2. ¹H NMR Spectroscopy for Structural Elucidation

-

Solvent: Dissolve the sample in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: Use a 400 MHz NMR spectrometer.

-

Analysis: Record the ¹H NMR spectrum and compare the chemical shifts (δ) and coupling constants (J) with the reported values to confirm the chemical structure.

3. Infrared (IR) Spectroscopy for Functional Group Identification

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the synthesized product.

-

Instrument: Use a Fourier Transform Infrared (FT-IR) spectrophotometer.

-

Analysis: Acquire the IR spectrum and identify the characteristic absorption bands for the functional groups present in this compound, such as S=O, C=N, C-F, and aryl-alkyl ether bonds.

4. Mass Spectrometry for Molecular Weight Confirmation

-

Ionization Method: Use Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis: Obtain the mass spectrum and identify the molecular ion peak (or the protonated molecular ion [M+H]⁺) to confirm the molecular weight of this compound. The protonated molecular ion is expected at m/z 402.0, with a sodium adduct at m/z 424.1.

References

Application Notes and Protocols for the Analytical Detection of Lansoprazole N-oxide

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the quality control and analysis of Lansoprazole. The following sections provide detailed methodologies for the detection and quantification of Lansoprazole N-oxide, a known impurity and degradation product of Lansoprazole.

Introduction

Lansoprazole is a widely used proton pump inhibitor that suppresses gastric acid production.[1] During its synthesis and storage, or as a result of degradation, several impurities can form, one of which is this compound.[2][3] The presence of such impurities can impact the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are crucial for the accurate detection and quantification of this compound.[4]

This document outlines a validated Ultra-High-Performance Liquid Chromatography (UHPLC) method suitable for the analysis of Lansoprazole and its related substances, including this compound.

Analytical Method: Stability-Indicating UHPLC

A stability-indicating analytical method is essential to separate the active pharmaceutical ingredient (API) from its degradation products and impurities. The following UHPLC method has been validated for the separation and quantification of Lansoprazole and its related compounds, including this compound.[4]

Chromatographic Conditions

The separation of Lansoprazole and this compound can be achieved using a reversed-phase UHPLC method with the following conditions:

| Parameter | Specification |

| Column | Hypersil Gold C18 (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile: Water: Triethylamine (80:20:0.005, v/v/v), pH adjusted to 7.0 with orthophosphoric acid |

| Gradient Elution | A gradient program should be employed for optimal separation. |

| Flow Rate | 0.3 mL/min |

| Detection Wavelength | 285 nm |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

Method Validation Summary

The UHPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.

| Validation Parameter | Result |

| Linearity (this compound) | Regression Coefficient (r²) = 0.9996 over 25%-150% of the targeted concentration. |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | Within acceptable limits. |

| Specificity | The method is able to separate this compound from Lansoprazole and other related substances. |

Experimental Protocols

Preparation of Standard Solutions

3.1.1. This compound Stock Solution (100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water). Sonicate if necessary to ensure complete dissolution.

3.1.2. Lansoprazole Stock Solution (1 mg/mL)

-

Accurately weigh approximately 25 mg of Lansoprazole reference standard.

-

Transfer to a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent.

3.1.3. Working Standard and Calibration Curve Solutions

-

Prepare a series of calibration curve solutions by diluting the this compound stock solution to achieve concentrations ranging from the limit of quantification (LOQ) to approximately 150% of the expected impurity level.

-

Prepare a working standard solution containing Lansoprazole and this compound at a known concentration to check system suitability.

Preparation of Sample Solutions

-

For bulk drug analysis, accurately weigh a suitable amount of the Lansoprazole sample and dissolve it in the diluent to achieve a final concentration within the validated range of the method.

-

For dosage form analysis (e.g., capsules), take a representative sample of the formulation, extract the drug substance with a suitable solvent, and dilute to the appropriate concentration.

-

Filter all sample solutions through a 0.22 µm syringe filter before injection into the UHPLC system.

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution. The system is deemed suitable for use if the following criteria are met:

-

Resolution: The resolution between the Lansoprazole and this compound peaks should be greater than 2.0.

-

Tailing Factor: The tailing factor for the Lansoprazole and this compound peaks should be less than 2.0.

-

Theoretical Plates: The number of theoretical plates for both peaks should be greater than 2000.

-

Reproducibility: The relative standard deviation (%RSD) for replicate injections of the standard solution should be less than 2.0%.

Forced Degradation Studies Workflow

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Lansoprazole is known to degrade under acidic, basic, oxidative, and photolytic stress conditions.

Lansoprazole Metabolic and Degradation Pathway

Lansoprazole is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C19 and CYP3A4, to form 5-hydroxylansoprazole and lansoprazole sulfone, respectively. This compound is a known process-related impurity and can also be formed under oxidative stress conditions.

References

Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Lansoprazole N-oxide

Introduction

Lansoprazole is a proton pump inhibitor used to treat and prevent stomach and intestinal ulcers. During its synthesis and storage, various related substances or impurities can form, including Lansoprazole N-oxide. It is crucial to monitor and control these impurities to ensure the safety and efficacy of the drug product. This application note provides a detailed protocol for the determination of Lansopoxide N-oxide in the presence of Lansoprazole and its other related compounds using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Principle

The method utilizes reversed-phase HPLC with UV detection to separate this compound from Lansoprazole and other impurities. The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a C18 column) and the mobile phase (a mixture of an aqueous buffer and an organic solvent). The concentration of this compound is determined by comparing its peak area to that of a reference standard.

Quantitative Data Summary

The following table summarizes the chromatographic parameters for the analysis of this compound and its related compounds.

| Compound | Relative Retention Time (RRT) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| This compound | 0.8[1][2] | 0.005%[3][4][5] | 0.01% |

| Lansoprazole | 1.0 | - | - |

| Lansoprazole Sulfone (Impurity A) | 1.1 | - | - |

| Lansoprazole Sulfide (Impurity B) | 1.2 | - | - |

Experimental Protocol

1. Instrumentation and Materials

-

HPLC System: A gradient HPLC system with a UV detector.

-

Column: Purospher® STAR RP-18 end-capped (5 µm, 150 x 4.6 mm) or equivalent.

-

Chemicals and Reagents:

-

Lansoprazole Reference Standard (RS)

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Triethylamine (HPLC grade)

-

Phosphoric acid

-

Water (HPLC grade)

-

Sodium hydroxide

-

Potassium dihydrogen orthophosphate

-

Dipotassium hydrogen phosphate

-

2. Preparation of Solutions

-

Buffer Preparation (pH 7.4): Dissolve 1.36 g of Potassium dihydrogen orthophosphate and 1.74 g of Dipotassium hydrogen phosphate in 1000 mL of water. Adjust the pH to 7.4 with Triethylamine.

-

Mobile Phase A: A mixture of Buffer and Methanol in the ratio of 90:10 (v/v).

-

Mobile Phase B: A mixture of Acetonitrile and Methanol in the ratio of 90:10 (v/v).

-

Diluent: Prepare a mixture of 0.1 N sodium hydroxide solution and methanol (75:25 v/v).

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Lansoprazole sample in the diluent to the desired concentration.

3. Chromatographic Conditions

| Parameter | Condition |

| Column | Purospher® STAR RP-18 end-capped (5 µm, 150 x 4.6 mm) |

| Mobile Phase | Gradient of Mobile Phase A and Mobile Phase B |

| Gradient Program | Time (min) |

| 0 | |

| 40 | |

| 50 | |

| 51 | |

| 60 | |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 285 nm |

| Injection Volume | 40 µL |

| Column Temperature | Ambient |

4. System Suitability

To ensure the validity of the analytical method, system suitability tests should be performed. A resolution of not less than 6 between Lansoprazole and Lansoprazole related compound A should be achieved. The relative standard deviation for replicate injections should not be more than 3%.

5. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (as a blank) to ensure no interfering peaks are present.

-

Inject the standard solution and record the chromatogram.

-

Inject the sample solution and record the chromatogram.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the amount of this compound in the sample using the peak area response.

Experimental Workflow

Caption: HPLC analysis workflow for this compound.

This detailed application note and protocol provide a robust method for the quantification of this compound, ensuring the quality and safety of Lansoprazole drug products. The provided workflow diagram offers a clear visual representation of the entire analytical process.

References

Application Note: Ultra-Performance Liquid Chromatography for the Analysis of Lansoprazole N-oxide

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of Lansoprazole N-oxide, a significant impurity and potential degradation product of the proton pump inhibitor Lansoprazole.[1][2][3] The described method is stability-indicating, capable of separating this compound from the active pharmaceutical ingredient (API) and other related substances. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Lansoprazole.

Introduction